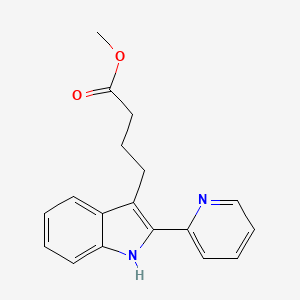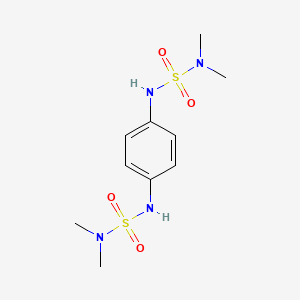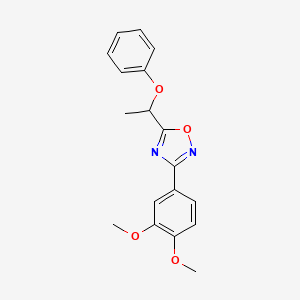
4-chloro-N-isopropyl-3-(piperidin-1-ylsulfonyl)benzamide
Übersicht
Beschreibung
4-chloro-N-isopropyl-3-(piperidin-1-ylsulfonyl)benzamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders.
Wirkmechanismus
GSK-3 is a serine/threonine kinase that plays a crucial role in various signaling pathways, including Wnt, insulin, and PI3K/Akt. 4-chloro-N-isopropyl-3-(piperidin-1-ylsulfonyl)benzamide binds to the ATP-binding site of GSK-3 and inhibits its activity, leading to the stabilization of downstream signaling molecules such as β-catenin and insulin receptor substrate 1 (IRS-1).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. It can induce the expression of neural markers and promote neurite outgrowth in neural progenitor cells. In addition, this compound can enhance insulin signaling and glucose uptake in adipocytes and skeletal muscle cells. Moreover, this compound can protect against oxidative stress and inflammation in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-chloro-N-isopropyl-3-(piperidin-1-ylsulfonyl)benzamide in lab experiments is its specificity towards GSK-3, which allows for the investigation of the role of GSK-3 in various cellular processes. Moreover, this compound has a high potency and can be used at low concentrations, which minimizes the risk of off-target effects. However, one of the limitations of using this compound is its short half-life, which requires frequent dosing in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 4-chloro-N-isopropyl-3-(piperidin-1-ylsulfonyl)benzamide in scientific research. One area of interest is the investigation of its therapeutic potential in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Moreover, the development of more potent and selective GSK-3 inhibitors based on the structure of this compound could lead to the discovery of novel therapeutic agents. Finally, the combination of this compound with other small molecule inhibitors or gene editing technologies could provide a more comprehensive understanding of the role of GSK-3 in various cellular processes.
In conclusion, this compound is a small molecule inhibitor of GSK-3 that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its specificity and potency make it a valuable tool for investigating the role of GSK-3 in various cellular processes. However, further research is needed to fully understand its therapeutic potential and limitations.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-isopropyl-3-(piperidin-1-ylsulfonyl)benzamide has been extensively used in scientific research as a tool to investigate the role of GSK-3 in various cellular processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells and enhance the reprogramming of somatic cells into induced pluripotent stem cells. Moreover, this compound has been demonstrated to improve the survival and function of transplanted pancreatic beta cells in diabetic mice.
Eigenschaften
IUPAC Name |
4-chloro-3-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11(2)17-15(19)12-6-7-13(16)14(10-12)22(20,21)18-8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVIEWACLTXTTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4420158.png)


![5-methyl-N-(4-{[2-(1H-pyrrol-1-yl)butanoyl]amino}phenyl)-2-furamide](/img/structure/B4420181.png)
![2-[(4-fluorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420202.png)

![2-{[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4420228.png)
![6-[(E)-2-(4-chlorophenyl)vinyl]-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4420235.png)


![7-methyl-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4420248.png)